molecular formula C3H3Br3O2 B166314 Methyl tribromoacetate CAS No. 3222-05-7

Methyl tribromoacetate

Cat. No. B166314
CAS RN: 3222-05-7
M. Wt: 310.77 g/mol
InChI Key: QQHSHLKOWBDOFC-UHFFFAOYSA-N
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Description

Methyl tribromoacetate is a chemical compound with the molecular formula C3H3Br3O2 . It has an average mass of 310.767 Da and a monoisotopic mass of 307.768280 Da .


Molecular Structure Analysis

The molecular structure of Methyl tribromoacetate consists of three bromine atoms, three carbon atoms, two oxygen atoms, and three hydrogen atoms . The structure can be represented by the SMILES string COC(=O)C(Br)(Br)Br .


Physical And Chemical Properties Analysis

Methyl tribromoacetate has a density of 2.33 g/mL at 25 °C, a boiling point of 103 °C/15 mmHg, and a refractive index (n20/D) of 1.558 . It also has a molar volume of 121.1±3.0 cm^3, a molar refractivity of 40.9±0.3 cm^3, and a polar surface area of 26 Å^2 .

Scientific Research Applications

Biodiesel Production and Optimization

Methyl tribromoacetate has been used in the synthesis and optimization of biodiesel production. Supercritical methyl acetate (SCMA) technology, a non-catalytic process, uses methyl acetate instead of alcohol for the transesterification of triglycerides, producing fatty acid methyl esters (FAME) and triacetin, a valuable biodiesel additive. This method yields biodiesel with superior properties compared to those produced through conventional catalytic reactions. Notably, the optimization of parameters such as reaction temperature, methyl acetate to oil molar ratio, and reaction time is crucial for maximizing biodiesel yield. The optimum conditions for this process have been identified, ensuring high biodiesel yield with improved quality (Tan, Lee, & Mohamed, 2010; Patil, Reddy, Muppaneni, & Deng, 2017; Usai, Gualdi, Solinas, & Battistel, 2010).

Analytical Method Development

Methyl tribromoacetate plays a role in developing analytical methods for monitoring disinfection by-products in water, specifically haloacetic acids. A new method involving solid phase extraction, methylation derivatization, and GC-MS has been developed for determining halogenated acetic acids in drinking water. This method, characterized by its simplicity, short run time, and low detection limits, has significantly improved the analysis of various haloacetic acids, especially the brominated ones, offering a reliable and accurate means to monitor these substances at extremely low levels (Sadia & Pauzi, 2009).

Advanced Oxidation Process

Methyl tribromoacetate is also relevant in the context of advanced oxidation processes for water treatment. UV/H2O2 has been used for the simultaneous degradation of various disinfection by-products, including tribromoacetic acid. The process effectively degrades brominated disinfection by-products and odorants, offering a potential solution for improving water quality. Brominated compounds in this context are degraded primarily through direct photolysis and cleavage of the C-Br bond, illustrating the complex interactions involved in these advanced treatment technologies (Jo, Dietrich, & Tanko, 2011).

Safety and Hazards

Methyl tribromoacetate can cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area. Protective gloves and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

methyl 2,2,2-tribromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSHLKOWBDOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334394
Record name Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tribromoacetate

CAS RN

3222-05-7
Record name Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2,2-tribromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl tribromoacetate decompose at high temperatures during Gas Chromatography analysis?

A1: Methyl tribromoacetate, like other trihalogenated compounds containing a nitro group (e.g., bromopicrin), undergoes thermal decomposition at elevated temperatures commonly used in GC injection ports (200-250 °C) []. The primary decomposition pathway involves hydrogen abstraction from the solvent by thermally generated tribromomethyl radicals. This leads to the formation of bromoform as a major byproduct.

Q2: What distinguishes the thermal stability of Methyl tribromoacetate from similar trihalomethyl compounds?

A2: Interestingly, while Methyl tribromoacetate exhibits thermal instability, other trihalomethyl compounds lacking a nitro group, such as tribromoacetonitrile and carbon tetrabromide, demonstrate greater stability under similar GC conditions []. They either do not decompose or exhibit minimal decomposition in the GC injection port and transfer line. This difference highlights the influence of the nitro group on the thermal stability of these compounds.

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